molecular formula C10H22 B044108 2,3-Dimethyloctane CAS No. 7146-60-3

2,3-Dimethyloctane

Cat. No. B044108
CAS RN: 7146-60-3
M. Wt: 142.28 g/mol
InChI Key: YPMNDMUOGQJCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,3-Dimethyloctane often involves catalytic processes or specific reactions that enable the introduction of methyl groups at desired positions on the carbon chain. For instance, the synthesis of dimethyl cyclooctadiene complexes, as precursors for further chemical transformations, involves nickel-catalyzed dimerization of isoprene, demonstrating a method for constructing complex molecular structures with specific methyl substitutions (Doppelt, Baum, & Ricard, 1996).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2,3-Dimethyloctane, such as 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, involves advanced techniques like X-ray diffraction and spectrometric experiments. These analyses reveal details about the electronic properties and molecular electrostatic potential, highlighting regions of electron density and reactivity (International Journal of Innovative Technology and Exploring Engineering, 2020).

Chemical Reactions and Properties

2,3-Dimethyloctane and related molecules undergo various chemical reactions, reflecting their reactivity. For example, manganese(III)-induced radical additions demonstrate the potential for functionalizing such hydrocarbons through radical mechanisms, offering pathways for further chemical modifications (Mcquillin & Wood, 1976).

Scientific Research Applications

  • Synthesis of Organic Compounds

    A study in 2020 focused on 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, which has lower kinetic stability and more reactivity, making it useful for synthesizing new -aminonitriles organic compounds and analyzing their theoretical properties (International Journal of Innovative Technology and Exploring Engineering, 2020).

  • Pheromone Synthesis

    Research in 2005 involved the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the cowpea weevil's copulation release pheromone. This provided valuable insights into the structure-activity relationship of this pheromone (Bioscience, Biotechnology, and Biochemistry, 2005).

  • Pest Control

    A 2020 study compared pheromone extraction methods for controlling the Callosobruchus maculatus warehouse pest. Dimethyloctane dioic acid nanoparticles extracted using the sampling headspace aeration method were found more effective and environmentally friendly (Journal of Physics: Conference Series, 2020).

  • Kinetics and Mechanism in Drug Synthesis

    A 2016 study provided insights into the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a crucial chromene derivative for anticancer drugs, and its kinetics and mechanism (RSC Advances, 2016).

  • Catalysis in Chemical Synthesis

    Research in 2009 studied the selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts, including a Pd catalyst highly active and selective for one-pot synthesis of 2,6-dimethyloctane (Green Chemistry, 2009).

  • Biodegradation and Biotransformation

    A study in 2011 found that Pseudomonas aeruginosa effectively biotransforms myrcene into dihydrolinalool and 2,6-dimethyloctane, which has implications for fragrance production (Chemistry Central Journal, 2011).

  • Physical Chemistry and Thermodynamics

    The enthalpy of formation of perfluoro-2,7-dimethyloctane was studied in 1989, providing insights into its thermodynamic properties (Thermochimica Acta, 1989).

Safety And Hazards

While specific safety and hazard information for 2,3-Dimethyloctane was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,3-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNDMUOGQJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871182
Record name 2,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyloctane

CAS RN

7146-60-3
Record name Octane, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DIMETHYLOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 2,3-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
DR Coulson - The Journal of Organic Chemistry, 1972 - ACS Publications
(4) EJ Smutny, J. Amer. Chem. Soc., 89, 6793 (1967).(5) Afive-spin approximation using a modified LAOCOON-type program developed by CW Haigh, University College, Swansea, …
Number of citations: 37 pubs.acs.org
R Bramston-Cook - 2000 - lotusinstruments.com
Identification of hydrocarbons in a chromatogram of ambient air or vehicle exhaust is inherently difficult since well over 300 chemical species can be detected, and the most common …
Number of citations: 4 lotusinstruments.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
BJ Mair, Z Ronen - Journal of Chemical and Engineering Data, 1967 - ACS Publications
Thirty-eight hydrocarbons were isolated from the paraffm-cycloparaffin portion of petroleum boiling between 140 and 180 C. These are comprised of 13 branched paraffins, 17 …
Number of citations: 5 pubs.acs.org
E Bomhard, M Marsmann, C Rühl-Fehlert… - Archives of toxicology, 1990 - Springer
A rapidly growing list of hydrocarbons has been reported to induce morphological changes in the kidney of adult male rats, beginning with hyaline droplet accumulation (HDA) followed …
Number of citations: 18 link.springer.com
Z Mihalic, S Nikolic, N Trinajstic - Journal of Chemical Information …, 1992 - ACS Publications
A comparative study of 10 distance indices derived from the distance matrix either in the graph-theoretical (topological) form or in the geometric (topographic) form is carried out. They …
Number of citations: 189 pubs.acs.org
N Trinajstic, D Babic, S Nikolic, D Plavsic… - Journal of chemical …, 1994 - ACS Publications
The Laplacian matrix, itsspectrum, and its polynomial are discussed. An algorithm for computing the number of spanning trees of a polycyclic graph, based on the corresponding …
Number of citations: 109 pubs.acs.org
W Huybrechts, J Mijoin, PA Jacobs… - Applied Catalysis A …, 2003 - Elsevier
A high-throughput vapor-phase catalytic experimentation unit with 15 parallel microreactors and fast, on-line GC product analysis was built. The 15 open tubular microreactors were …
Number of citations: 56 www.sciencedirect.com
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
M Kanti, H Zhou, S Ye, C Boned… - The Journal of …, 1989 - ACS Publications
The viscosity and density of petroleum fractions obtained from “Arabian light” has been measured as a function of pressure (1-1000 bar) and temperature. Different models previously …
Number of citations: 69 pubs.acs.org

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